molecular formula C20H21N3O B5009460 2-amino-7-(dimethylamino)-4-(4-ethylphenyl)-4H-chromene-3-carbonitrile

2-amino-7-(dimethylamino)-4-(4-ethylphenyl)-4H-chromene-3-carbonitrile

Cat. No. B5009460
M. Wt: 319.4 g/mol
InChI Key: GNBHFBVTSNANPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-amino-7-(dimethylamino)-4-(4-ethylphenyl)-4H-chromene-3-carbonitrile, also known as CERC-501, is a novel small molecule drug that has been developed for the treatment of neurological and psychiatric disorders. This compound has been shown to modulate the activity of the kappa opioid receptor (KOR), which is involved in the regulation of mood, anxiety, and stress.

Mechanism of Action

2-amino-7-(dimethylamino)-4-(4-ethylphenyl)-4H-chromene-3-carbonitrile exerts its pharmacological effects by binding to and modulating the activity of the KOR, which is a member of the opioid receptor family. The KOR is widely distributed throughout the central nervous system and is involved in the regulation of mood, anxiety, and stress. This compound has been shown to selectively activate the KOR, leading to the inhibition of the release of dopamine and other neurotransmitters in the brain. This mechanism of action is believed to underlie the therapeutic effects of this compound in the treatment of various neurological and psychiatric disorders.
Biochemical and physiological effects:
This compound has been shown to have a number of biochemical and physiological effects in preclinical studies. These include the inhibition of dopamine release in the brain, the modulation of the activity of the hypothalamic-pituitary-adrenal (HPA) axis, and the attenuation of stress-induced behaviors. In addition, this compound has been shown to have analgesic effects in animal models of chronic pain.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-amino-7-(dimethylamino)-4-(4-ethylphenyl)-4H-chromene-3-carbonitrile for lab experiments is its high selectivity and potency for the KOR. This allows for the specific modulation of the activity of this receptor, which is involved in the regulation of various neurological and psychiatric disorders. In addition, this compound has been shown to have a favorable safety profile in animal studies, which is important for the development of new therapeutic agents.
However, there are also some limitations to the use of this compound in lab experiments. One of these is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings. In addition, the synthesis of this compound is a multi-step process that can be challenging and time-consuming.

Future Directions

There are several future directions for research on 2-amino-7-(dimethylamino)-4-(4-ethylphenyl)-4H-chromene-3-carbonitrile. One of these is the development of more efficient and scalable synthesis methods for this compound. This would allow for larger-scale production and more widespread use in preclinical and clinical studies.
Another future direction is the investigation of the potential therapeutic applications of this compound in various neurological and psychiatric disorders. This could involve further preclinical studies to elucidate its mechanism of action and efficacy, as well as clinical trials to evaluate its safety and effectiveness in humans.
Finally, there is also a need for further research on the biochemical and physiological effects of this compound. This could involve studies on its effects on neurotransmitter release, HPA axis activity, and stress-induced behaviors, as well as its potential for the treatment of chronic pain.

Synthesis Methods

The synthesis of 2-amino-7-(dimethylamino)-4-(4-ethylphenyl)-4H-chromene-3-carbonitrile involves a multi-step process that begins with the reaction of 4-ethylphenylacetonitrile with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone to form 4-ethylphenylacetonitrile-2,3-dicyano-5,6-quinone imine. This intermediate is then reacted with 7-dimethylamino-4-hydroxychromone to form this compound. The overall yield of this process is approximately 20%.

Scientific Research Applications

2-amino-7-(dimethylamino)-4-(4-ethylphenyl)-4H-chromene-3-carbonitrile has been extensively studied for its potential therapeutic applications in the treatment of various neurological and psychiatric disorders, including depression, anxiety, addiction, and chronic pain. Several preclinical studies have demonstrated that this compound can effectively modulate the activity of the KOR, which is involved in the regulation of these disorders. In addition, this compound has been shown to have a favorable safety profile in animal studies, with no significant adverse effects observed.

properties

IUPAC Name

2-amino-7-(dimethylamino)-4-(4-ethylphenyl)-4H-chromene-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O/c1-4-13-5-7-14(8-6-13)19-16-10-9-15(23(2)3)11-18(16)24-20(22)17(19)12-21/h5-11,19H,4,22H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNBHFBVTSNANPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2C3=C(C=C(C=C3)N(C)C)OC(=C2C#N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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